molecular formula C19H21N3O4S B7436298 1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one

1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one

Cat. No. B7436298
M. Wt: 387.5 g/mol
InChI Key: FEAOJAJLKNDONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as EMAQ and has been the subject of various studies to explore its properties and potential uses.

Mechanism of Action

The mechanism of action of EMAQ is not fully understood. However, it is believed that EMAQ works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EMAQ has been shown to have various biochemical and physiological effects. Studies have shown that EMAQ can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.

Advantages and Limitations for Lab Experiments

EMAQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells. However, there are also some limitations to the use of EMAQ in laboratory experiments. For example, it may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on EMAQ. One area of interest is the development of more effective methods for synthesizing EMAQ. Another area of interest is the exploration of the potential use of EMAQ in combination with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of EMAQ and to identify its potential uses in other scientific fields.

Synthesis Methods

The synthesis of EMAQ involves the reaction of 2-chloro-3-nitroquinoxaline with 4-(2-methylsulfonylethoxy)aniline in the presence of a reducing agent. The resulting compound is then treated with ethyl iodide to obtain the final product.

Scientific Research Applications

EMAQ has been extensively studied for its potential use in various scientific fields. One of the primary applications of EMAQ is in the field of cancer research. Studies have shown that EMAQ has potent anticancer properties and can inhibit the growth of various cancer cells.

properties

IUPAC Name

1-ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-22-17-7-5-4-6-16(17)21-18(19(22)23)20-14-8-10-15(11-9-14)26-12-13-27(2,24)25/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAOJAJLKNDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)NC3=CC=C(C=C3)OCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one

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